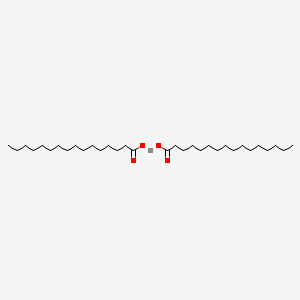
Manganese dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese dipalmitate is an organometallic compound composed of manganese and palmitic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C36H70MnO4, and it is often used in research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese dipalmitate can be synthesized through the reaction of manganese salts with palmitic acid. One common method involves the use of manganese(II) chloride and palmitic acid in an organic solvent. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where manganese salts and palmitic acid are combined under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Manganese dipalmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of manganese ions, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of palmitate groups with other fatty acids or ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese metal or lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Manganese dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: this compound is utilized in the production of lubricants, coatings, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which manganese dipalmitate exerts its effects involves the interaction of manganese ions with molecular targets. Manganese can act as a cofactor for various enzymes, influencing biochemical pathways and cellular processes. The palmitate groups provide hydrophobic properties, enhancing the compound’s solubility and stability in biological systems.
Comparación Con Compuestos Similares
Kojic Dipalmitate: Like manganese dipalmitate, kojic dipalmitate is used in cosmetic and pharmaceutical applications for its stability and effectiveness.
Manganese Stearate: Another manganese fatty acid salt, used in similar industrial applications but with different physical properties.
Uniqueness: this compound stands out due to its specific combination of manganese and palmitic acid, offering unique reactivity and stability. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industry.
Propiedades
Número CAS |
26204-60-4 |
|---|---|
Fórmula molecular |
C32H62MnO4 |
Peso molecular |
565.8 g/mol |
Nombre IUPAC |
hexadecanoate;manganese(2+) |
InChI |
InChI=1S/2C16H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
ISCCCEPTSPEASH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





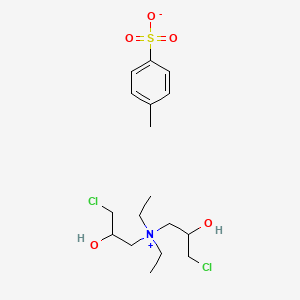
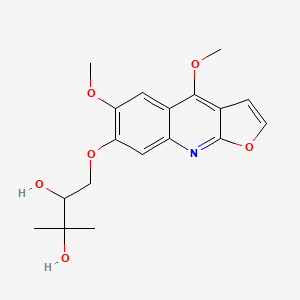

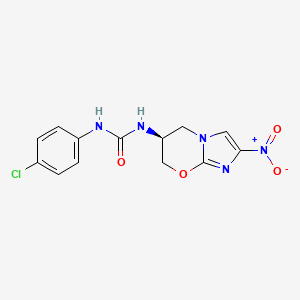
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)

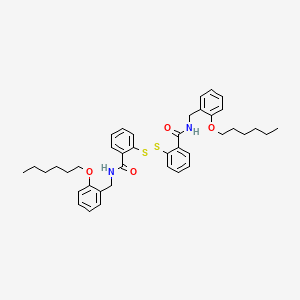


![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

